molecular formula C11H15NO3 B13011606 Ethyl 3-hydroxyphenethylcarbamate

Ethyl 3-hydroxyphenethylcarbamate

Cat. No.: B13011606
M. Wt: 209.24 g/mol
InChI Key: XHGNFXHQCHSAJE-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyphenethylcarbamate is an organic compound with the molecular formula C11H15NO3. It is a derivative of carbamic acid and is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound features a hydroxyphenyl group attached to a carbamate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxyphenethylcarbamate typically involves the reaction of 3-hydroxyphenethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyphenethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-oxo-phenethylcarbamate.

    Reduction: Formation of 3-hydroxyphenethylamine.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-hydroxyphenethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyphenethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate moiety can also interact with amino acid residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate derivative with known carcinogenic properties.

    Phenethylamine: A structural analog with stimulant effects on the central nervous system.

    3-Hydroxyphenethylamine: A related compound with potential neuroactive properties.

Uniqueness

Ethyl 3-hydroxyphenethylcarbamate is unique due to its combination of a hydroxyphenyl group and a carbamate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl N-[2-(3-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)12-7-6-9-4-3-5-10(13)8-9/h3-5,8,13H,2,6-7H2,1H3,(H,12,14)

InChI Key

XHGNFXHQCHSAJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC(=CC=C1)O

Origin of Product

United States

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